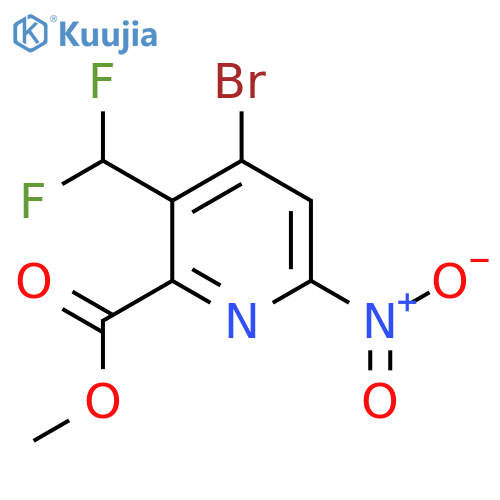Cas no 1805935-35-6 (Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate)

1805935-35-6 structure
商品名:Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate
CAS番号:1805935-35-6
MF:C8H5BrF2N2O4
メガワット:311.037108182907
CID:4864202
Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate
-
- インチ: 1S/C8H5BrF2N2O4/c1-17-8(14)6-5(7(10)11)3(9)2-4(12-6)13(15)16/h2,7H,1H3
- InChIKey: KTUQCLUYVLRQSO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C([N+](=O)[O-])N=C(C(=O)OC)C=1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 312
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.5
Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029056432-1g |
Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate |
1805935-35-6 | 97% | 1g |
$1,519.80 | 2022-04-01 |
Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate 関連文献
-
Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
1805935-35-6 (Methyl 4-bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylate) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
